Technical Documentation Center

4-Bromo-2-ethynylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-ethynylaniline
  • CAS: 1260776-51-9

Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Bromo-2-ethynylaniline in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Chemical Scaffolding 4-Bromo-2-ethynylaniline is a substituted aromatic amine that serves as a highly versatile and stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffolding

4-Bromo-2-ethynylaniline is a substituted aromatic amine that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional nature, featuring an amino group, a bromine atom, and an ethynyl moiety, provides orthogonal reactive sites. This allows for a programmed and sequential introduction of molecular complexity, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of these functional groups—the nucleophilic amine, the versatile bromine atom amenable to cross-coupling reactions, and the reactive ethynyl group—offers a powerful toolkit for the construction of intricate molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and, most importantly, the diverse applications of 4-Bromo-2-ethynylaniline, with a particular focus on its pivotal role in the generation of heterocyclic compounds, especially in the context of drug discovery and development.

Physicochemical Properties and Synthesis

PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 196.05 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents
Proposed Synthetic Pathway

The synthesis of 4-Bromo-2-ethynylaniline can be envisioned through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] A plausible synthetic route would involve the coupling of a suitably protected terminal alkyne, such as (trimethylsilyl)acetylene, with a dihalogenated aniline precursor, like 4-bromo-2-iodoaniline, followed by deprotection of the silyl group. The use of a palladium catalyst and a copper(I) co-catalyst under basic conditions is standard for this transformation.[3]

Synthesis of 4-Bromo-2-ethynylaniline 4-Bromo-2-iodoaniline 4-Bromo-2-iodoaniline Intermediate Protected Intermediate 4-Bromo-2-iodoaniline->Intermediate Pd catalyst, Cu(I) cocatalyst, base TMS-acetylene TMS-acetylene TMS-acetylene->Intermediate Final_Product 4-Bromo-2-ethynylaniline Intermediate->Final_Product Deprotection (e.g., TBAF)

Caption: Proposed synthesis of 4-Bromo-2-ethynylaniline.

Core Application: A Gateway to Heterocyclic Systems

The primary utility of 4-Bromo-2-ethynylaniline lies in its role as a precursor to a wide array of heterocyclic compounds. The ortho-relationship of the amino and ethynyl groups provides an ideal arrangement for intramolecular cyclization reactions, leading to the formation of five, six, and even seven-membered rings.[4]

Synthesis of Quinolines and Quinazolines

Among the most significant applications is the synthesis of quinoline and quinazoline scaffolds.[5] These nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6] A copper-catalyzed reaction of 2-ethynylanilines with benzonitriles, for instance, provides a direct route to substituted quinazolines through a process involving the cleavage of the C-C triple bond and the formation of new C-N and C-C bonds.[7]

Quinazoline Synthesis 4-Bromo-2-ethynylaniline 4-Bromo-2-ethynylaniline Quinazoline Substituted Quinazoline 4-Bromo-2-ethynylaniline->Quinazoline Cu catalyst, O2 Benzonitrile Benzonitrile Benzonitrile->Quinazoline

Caption: General scheme for quinazoline synthesis.

The Strategic Importance of the 4-Bromo Substituent

The bromine atom at the 4-position of the aniline ring is not merely a passive substituent. Instead, it serves as a crucial handle for late-stage functionalization. This allows for the introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[8] This capability is of paramount importance in drug discovery, as it enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. By systematically modifying the substituent at this position, researchers can fine-tune the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile.

Post-Synthetic Modification Quinazoline Bromo-Substituted Quinazoline Functionalized_Quinazoline Functionalized Quinazoline Derivative Quinazoline->Functionalized_Quinazoline Pd catalyst, base Coupling_Partner Boronic Acid / Ester (Suzuki Coupling) Coupling_Partner->Functionalized_Quinazoline

Caption: Late-stage functionalization via Suzuki coupling.

Application in Kinase Inhibitor Drug Discovery

The quinazoline scaffold, readily accessible from 4-Bromo-2-ethynylaniline, is a cornerstone in the development of small molecule kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] The 4-anilinoquinazoline framework has been particularly successful in targeting the ATP-binding site of various kinases, including the epidermal growth factor receptor (EGFR).[9][11] The aniline moiety, which can be introduced via the amino group of the original building block, often forms key hydrogen bonding interactions with the hinge region of the kinase domain. The substituents on the quinazoline ring, which can be elaborated from the ethynyl group and further diversified via the bromine handle, occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity.[12]

Experimental Protocol: Synthesis of a Substituted Quinazoline

The following is a representative, step-by-step methodology for the synthesis of a substituted quinazoline from a 2-ethynylaniline precursor.

Step 1: Sonogashira Coupling to Synthesize 4-Bromo-2-ethynylaniline

  • To a solution of 4-bromo-2-iodoaniline (1.0 equiv) in a suitable solvent (e.g., THF or DMF) is added (trimethylsilyl)acetylene (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv).

  • A base, typically an amine such as triethylamine or diisopropylethylamine, is added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is worked up by removing the solvent under reduced pressure, and the residue is purified by column chromatography to yield the TMS-protected intermediate.

  • The TMS-protected compound is dissolved in a suitable solvent (e.g., THF) and treated with a desilylating agent such as tetrabutylammonium fluoride (TBAF) (1.1 equiv) at room temperature.

  • After completion of the reaction, the mixture is worked up and purified to afford 4-Bromo-2-ethynylaniline.

Step 2: Copper-Catalyzed Cyclization to a Quinazoline Derivative

  • A mixture of 4-Bromo-2-ethynylaniline (1.0 equiv), a substituted benzonitrile (1.5 equiv), and a copper catalyst (e.g., CuI, 0.1 equiv) in a high-boiling polar solvent such as DMSO or DMF is prepared in a reaction vessel.

  • The reaction is heated to an elevated temperature (e.g., 120-140 °C) under an atmosphere of oxygen or air.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 4-bromo-substituted quinazoline.

Conclusion

4-Bromo-2-ethynylaniline is a powerful and versatile building block in organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex heterocyclic systems, most notably quinazolines. The ability to perform late-stage functionalization via the bromo substituent makes this intermediate particularly valuable in the field of drug discovery, enabling the rapid exploration of chemical space around privileged scaffolds like the quinazoline core. As the demand for novel and potent therapeutic agents continues to grow, the strategic use of such well-designed chemical building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • ChemicalBook. (2023, December 18). 4-Bromoaniline: synthesis and applications in organic synthesis.
  • Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube.
  • Ambeed.com. (n.d.). Preparation of 4-Bromoaniline (P-bromoaniline).
  • Bappalige, N. N., Narayana, Y., Poojary, B., & Poojary, K. N. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151–156.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubMed. (2010, April 26). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode.
  • ChemicalBook. (2024, May 7). 4-Bromoaniline: Overview, Metabolism and Preparation Method.
  • ACS Publications. (2018, April 24). Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon–Carbon Bond Cleavage Using Molecular Oxygen. The Journal of Organic Chemistry.
  • Arizona State University. (2014, January 29). Organosilatrane building blocks.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • PMC. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
  • ResearchGate. (n.d.). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Request PDF.
  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles.
  • MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole.
  • ResearchGate. (2025, August 10). 4-Bromo-2-chloroaniline.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
  • PubMed. (2022, June 16). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
  • PubMed. (2019, November 1). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • RSC Publishing. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (2023, October 11). Modern Advances in Click Reactions and applications.
  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Journal Website. (n.d.).
  • MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications.
  • RSC Publishing. (n.d.). Synthesis of 2-substituted quinazolines via iridium catalysis.
  • MDPI. (n.d.). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles.
  • LICORbio™. (2014, April 10). Click Chemistry Reagents for Biomolecule Labeling.
  • PubMed Central. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • Publisher Website. (n.d.).
  • Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.
  • Chemical Supplier Website. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • European Journal of Chemistry. (2013, September 30). 3-Formylchromones as diverse building blocks in heterocycles synthesis.

Sources

Exploratory

Technical Synthesis Guide: 4-Bromo-2-ethynylaniline

Executive Summary 4-Bromo-2-ethynylaniline (CAS: 857265-80-6) is a high-value pharmacophore, particularly in the development of covalent kinase inhibitors.[1] The ortho-ethynyl aniline motif serves as a critical precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethynylaniline (CAS: 857265-80-6) is a high-value pharmacophore, particularly in the development of covalent kinase inhibitors.[1] The ortho-ethynyl aniline motif serves as a critical precursor for cyclization into indole or quinazoline cores, or as a "warhead" scaffold in targeted protein degradation (PROTACs).[1][2]

This guide details a robust, three-stage synthesis pathway designed for high chemoselectivity.[1][2] Unlike generic protocols, this route prioritizes the kinetic differentiation between aryl-iodide and aryl-bromide bonds , allowing for the installation of the ethynyl group at the C2 position without compromising the C4-bromine handle required for subsequent functionalization.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the principle of chemoselective oxidative addition .[1][2] Palladium(0) catalysts insert into C–I bonds (


) significantly faster than C–Br bonds (

). By introducing an iodine atom at the ortho position of 4-bromoaniline, we create a "path of least resistance" for the Sonogashira coupling.[1][2]
Synthesis Pathway Diagram[1][2]

G Start 4-Bromoaniline (Starting Material) Inter1 4-Bromo-2-iodoaniline (Intermediate A) Start->Inter1 Stage 1: Regioselective Iodination (ICl, AcOH) Inter2 4-Bromo-2-((trimethylsilyl)ethynyl)aniline (Intermediate B) Inter1->Inter2 Stage 2: Chemoselective Sonogashira (TMS-Acetylene, Pd/Cu) Final 4-Bromo-2-ethynylaniline (Target) Inter2->Final Stage 3: Desilylation (K2CO3, MeOH)

Figure 1: Strategic workflow leveraging halogen reactivity hierarchy (I > Br).

Detailed Experimental Protocols

Stage 1: Regioselective Iodination

Objective: Synthesize 4-bromo-2-iodoaniline from 4-bromoaniline. Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The amino group is a strong ortho/para activator.[1][2] With the para position blocked by bromine, iodination occurs exclusively at the ortho position.[1][2]

Reagents:

  • 4-Bromoaniline (1.0 equiv)[1][3]

  • Iodine Monochloride (ICl) (1.1 equiv)

  • Acetic Acid (Glacial)

  • Sodium Thiosulfate (sat.[1][2][3] aq.)

Protocol:

  • Dissolution: Dissolve 4-bromoaniline (10.0 g, 58 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 15–20°C. Add Iodine Monochloride (10.3 g, 63.8 mmol) dropwise over 20 minutes. Note: Maintain temperature below 25°C to prevent over-iodination.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The starting material spot (Rf ~0.[1][2]3) should disappear, replaced by the product (Rf ~0.5).

  • Quench: Pour the reaction mixture into ice water (500 mL). Add saturated sodium thiosulfate solution (50 mL) to neutralize excess iodine (indicated by the disappearance of the dark brown color).[1][2]

  • Isolation: Filter the resulting precipitate. Wash the filter cake with water (3 x 50 mL) and dry under vacuum at 40°C.

  • Purification: Recrystallize from ethanol/water if necessary.

Yield: 85-92% (Off-white to grayish solid).[1][2]

Stage 2: Chemoselective Sonogashira Coupling

Objective: Install the alkyne at C2 without disturbing the C4-Bromine.[1][2] Critical Parameter: Temperature control is vital.[1][2] High temperatures (>60°C) may promote oxidative addition into the C-Br bond, leading to polymerization or bis-alkynylation.[1][2]

Reagents:

  • 4-Bromo-2-iodoaniline (Intermediate A) (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3 mol%)

  • Copper(I) Iodide [CuI] (2 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • THF (Anhydrous, degassed)

Protocol:

  • Setup: Flame-dry a 3-neck flask and cool under Argon flow. Add 4-bromo-2-iodoaniline (5.0 g, 16.8 mmol), Pd(PPh3)2Cl2 (350 mg), and CuI (65 mg).

  • Solvent & Base: Add degassed THF (50 mL) and Et3N (7.0 mL). The solution typically turns dark.

  • Addition: Add Trimethylsilylacetylene (2.8 mL, 20.1 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (23°C) for 4–6 hours.

    • Checkpoint: If reaction is sluggish after 4 hours, warm gently to 35°C. Do not exceed 40°C.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Rinse the pad with EtOAc.[1][2]

  • Extraction: Wash the filtrate with NH4Cl (sat. aq.) and Brine.[1][2][4] Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient 95:5 to 85:15).

Yield: 75-85% (Yellowish oil or solid).[1][2]

Stage 3: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.[1][2]

Reagents:

  • Intermediate B (1.0 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Methanol (MeOH)[5]

Protocol:

  • Reaction: Dissolve Intermediate B (4.0 g) in MeOH (40 mL). Add K2CO3 (3.1 g).[1][2]

  • Time: Stir at room temperature for 30–60 minutes. Reaction is usually rapid.[1][2]

  • Workup: Dilute with water (100 mL) and extract with Et2O or DCM (3 x 50 mL).

  • Drying: Wash organics with brine, dry over Na2SO4, and concentrate carefully (terminal alkynes can be volatile).[1][2]

  • Final Product: 4-Bromo-2-ethynylaniline.

Yield: >90%.

Data Summary & Troubleshooting

Physicochemical Properties Table[1][2][6]
CompoundMW ( g/mol )AppearanceKey NMR Signal (CDCl3)
4-Bromoaniline 172.02White solid

6.5 (d, 2H), 7.2 (d, 2H)
4-Bromo-2-iodoaniline 297.92Gray solid

7.7 (d, 1H, J=2.0 Hz, H-3)
Intermediate B (TMS) 368.13Yellow solid

0.25 (s, 9H, TMS)
4-Bromo-2-ethynylaniline 196.05Brown solid

3.4 (s, 1H, Alkyne C-H)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Over-iodination (di-iodo species)Ensure strict stoichiometry (1.05 equiv ICl) and low temp (<20°C).
Bis-coupling in Stage 2 Temperature too highRun reaction strictly at RT. Ensure solvent is degassed to protect catalyst.[1][2]
Catalyst Poisoning Free amine interferenceIf conversion is <50%, protect amine as acetamide (Ac2O) before Stage 2, then hydrolyze after Stage 3.[1][2]

Process Safety (HSE)

  • Iodine Monochloride (ICl): Corrosive and causes severe burns.[1][2] Handle in a fume hood.

  • Alkynes: Terminal acetylenes can be unstable.[1][2] Avoid concentrating to dryness with heating.[1][2] Store under inert atmosphere at -20°C.

  • Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.[1][2]

References

  • Regioselective Iodination: Organic Syntheses, Coll. Vol. 2, p. 349 (1943).[1][2] Describes the fundamental regiochemistry of aniline halogenation. [Link]

  • Chemoselective Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][6] Chemical Reviews, 107(3), 874–922.[1][2] [Link]

  • General Deprotection of TMS-Alkynes: Greene, T. W., & Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for K2CO3/MeOH deprotection).

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Bromo-2-ethynylaniline

Abstract This technical guide provides a comprehensive analysis of the reactivity of the ethynyl group in 4-Bromo-2-ethynylaniline, a versatile building block in synthetic organic chemistry. The strategic positioning of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the ethynyl group in 4-Bromo-2-ethynylaniline, a versatile building block in synthetic organic chemistry. The strategic positioning of an electron-donating amino group and an electron-withdrawing bromo group on the phenyl ring imparts a unique and tunable reactivity to the terminal alkyne. This document explores the intricate interplay of these electronic and steric factors, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for key transformations, including synthesis, metal-catalyzed cross-coupling, cycloaddition reactions, and electrophilic additions, are provided, underpinned by mechanistic discussions and illustrative diagrams.

Introduction: The Strategic Importance of 4-Bromo-2-ethynylaniline

4-Bromo-2-ethynylaniline is a key intermediate in the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines, which are prevalent scaffolds in pharmaceuticals and functional materials. The molecule's utility stems from the dual reactivity of its ethynyl group, which can act as both a nucleophile (as its acetylide) and an electrophile, and the potential for further functionalization at the bromine-substituted position. Understanding and controlling the reactivity of the ethynyl moiety is paramount for its effective utilization in complex synthetic pathways.

This guide will dissect the factors governing the reactivity of the ethynyl group, providing a detailed examination of its participation in several pivotal classes of organic reactions.

Table 1: Physicochemical Properties of 4-Bromo-2-ethynylaniline

PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 212.05 g/mol
Appearance Predicted: Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂)
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.2 (m, 2H, Ar-H), 6.7-6.6 (m, 1H, Ar-H), 4.2 (br s, 2H, NH₂), 3.3 (s, 1H, C≡C-H)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 148.0, 134.0, 131.0, 118.0, 115.0, 110.0, 83.0, 80.0

Note: Predicted NMR data is based on analogous structures such as 2-ethynylaniline and 4-bromoaniline.[1][2][3]

Synthesis of 4-Bromo-2-ethynylaniline: A Step-by-Step Protocol

The synthesis of 4-bromo-2-ethynylaniline is most effectively achieved through a two-step sequence involving a regioselective Sonogashira coupling followed by deprotection. This approach offers high yields and good control over the final product.

Step 1: Sonogashira Coupling of 2,5-Dibromoaniline with (Trimethylsilyl)acetylene

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[4] The use of a trimethylsilyl (TMS) protected alkyne is crucial to prevent self-coupling and other side reactions.[5] The regioselectivity of the coupling is directed by the differential reactivity of the two bromine atoms on the starting material, with oxidative addition of the palladium catalyst being more favorable at the less sterically hindered position (C2).

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromoaniline (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base (5 mL per mmol of aniline).

  • To the stirred suspension, add (trimethylsilyl)acetylene (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-((trimethylsilyl)ethynyl)aniline.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group is readily accomplished using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[6]

Experimental Protocol:

  • Dissolve the 4-bromo-2-((trimethylsilyl)ethynyl)aniline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude 4-bromo-2-ethynylaniline can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start 2,5-Dibromoaniline Step1 Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₃N) Start->Step1 Reagent1 (Trimethylsilyl)acetylene Reagent1->Step1 Intermediate 4-Bromo-2-((trimethylsilyl)ethynyl)aniline Step1->Intermediate Step2 TMS Deprotection Intermediate->Step2 Reagent2 TBAF Reagent2->Step2 Product 4-Bromo-2-ethynylaniline Step2->Product

Caption: Synthetic route to 4-Bromo-2-ethynylaniline.

Electronic and Steric Landscape of the Ethynyl Group

The reactivity of the ethynyl group in 4-bromo-2-ethynylaniline is a direct consequence of the electronic and steric influences exerted by the amino and bromo substituents.

Electronic Effects: A Push-Pull System

The amino group at the ortho position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring and, to a lesser extent, the ethynyl group. Conversely, the bromo group at the para position is an electron-withdrawing group (EWG) through its inductive effect, which outweighs its weak resonance donation. This "push-pull" electronic arrangement modulates the properties of the ethynyl group in several ways:

  • Acidity of the Acetylenic Proton: The electron-donating amino group tends to decrease the acidity of the terminal alkyne proton, making it a slightly weaker acid compared to unsubstituted phenylacetylene. However, the electron-withdrawing bromo group partially counteracts this effect.

  • Nucleophilicity of the Triple Bond: The overall electron-rich nature of the aromatic ring, primarily due to the amino group, enhances the nucleophilicity of the π-system of the triple bond, making it more susceptible to electrophilic attack.

Steric Effects: The "Ortho Effect"

The presence of the amino group at the ortho position introduces significant steric hindrance around one side of the ethynyl group.[7][8] This "ortho effect" can influence the approach of bulky reagents and catalysts, potentially affecting reaction rates and regioselectivity in addition reactions.[7][8]

Key Reactions of the Ethynyl Group

The unique electronic and steric environment of the ethynyl group in 4-bromo-2-ethynylaniline allows for a diverse range of chemical transformations.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

As demonstrated in its synthesis, the ethynyl group can be readily introduced via a Sonogashira coupling. The terminal alkyne in 4-bromo-2-ethynylaniline can, in turn, participate in further Sonogashira reactions with various aryl or vinyl halides, enabling the synthesis of more complex conjugated systems.

Cycloaddition Reactions: The "Click" Chemistry Approach

The terminal alkyne is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.

Experimental Protocol for CuAAC:

  • In a round-bottom flask, dissolve 4-bromo-2-ethynylaniline (1.0 equiv.) and the desired organic azide (1.0 equiv.) in a 1:1 mixture of t-butanol and water.

  • To this solution, add sodium ascorbate (0.1 equiv.) followed by copper(II) sulfate pentahydrate (0.01 equiv.).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by the formation of a precipitate or by TLC analysis.

  • Upon completion, dilute the reaction mixture with water and collect the solid product by filtration. If no precipitate forms, extract the product with an organic solvent.

  • Wash the crude product with water and a minimal amount of cold ethanol to remove any residual starting materials. The triazole product is often pure enough for subsequent use without further purification.

Click_Chemistry Alkyne 4-Bromo-2-ethynylaniline Reaction CuAAC (CuSO₄, Na-Ascorbate) Alkyne->Reaction Azide Organic Azide (R-N₃) Azide->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Intramolecular Cyclization: Gold-Catalyzed Indole Synthesis

The ortho-amino and ethynyl groups are perfectly poised for intramolecular cyclization to form indole derivatives. Gold catalysts are particularly effective in promoting this transformation under mild conditions.[10][11]

Experimental Protocol for Gold-Catalyzed Indole Synthesis:

  • To a solution of 4-bromo-2-ethynylaniline (1.0 equiv.) in a suitable solvent such as acetonitrile or 1,2-dichloroethane, add a gold(I) or gold(III) catalyst (e.g., AuCl₃, Ph₃PAuCl/AgOTf, 1-5 mol%).[10]

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the catalyst and substrate.

  • Monitor the reaction progress by TLC. The cyclization is typically complete within a few hours.

  • Upon completion, cool the reaction mixture and filter through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-bromoindole, which can be further purified by column chromatography or recrystallization.

Gold_Catalyzed_Cyclization Start 4-Bromo-2-ethynylaniline Reaction Intramolecular Cyclization Start->Reaction Catalyst Gold Catalyst (e.g., AuCl₃) Catalyst->Reaction Product 6-Bromoindole Reaction->Product

Caption: Gold-catalyzed synthesis of 6-bromoindole.

Electrophilic Addition Reactions

The electron-rich nature of the triple bond in 4-bromo-2-ethynylaniline makes it susceptible to electrophilic addition reactions, such as hydrohalogenation. The regioselectivity of these additions is governed by the stability of the resulting vinyl cation intermediate, following Markovnikov's rule.[12][13] The electron-donating amino group will stabilize a positive charge at the benzylic position, directing the nucleophile to this carbon.

Expected Regioselectivity of Hydrohalogenation:

In the addition of H-X (where X is a halogen) across the triple bond, the initial protonation will occur at the terminal carbon of the alkyne to form a more stable secondary vinyl cation adjacent to the aromatic ring. The subsequent attack of the halide anion will occur at the benzylic position.

Conclusion

4-Bromo-2-ethynylaniline is a molecule of significant synthetic potential, with the reactivity of its ethynyl group being finely tuned by the interplay of electronic and steric effects from the amino and bromo substituents. This guide has provided a detailed overview of its synthesis and the key transformations of the ethynyl moiety, supported by practical experimental protocols. A thorough understanding of these principles will empower researchers to effectively harness the reactivity of this versatile building block in the design and execution of complex synthetic strategies.

References

  • Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2022, June 18). Silyl group deprotection by TBAF solution. Retrieved from [Link]

  • ResearchGate. (2019, June 10). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? Retrieved from [Link]

  • ACS Omega. (2020, December 18). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (2021, March 19). Deprotection of silyl ether by TBAF. Retrieved from [Link]

  • Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Retrieved from [Link]

  • PMC. (2014, July 15). Improving the reactivity of phenylacetylene macrocycles toward topochemical polymerization by side chains modification. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Retrieved from [Link]

  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • NIH. (n.d.). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Dalton Transactions. (n.d.). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A New Simplified Protocol for Copper(I) Alkyne-Azide Cycloaddition Reactions Using Low Substoichiometric Amounts of Copper(II) Precatalysts in Methanol. Retrieved from [Link]

  • YouTube. (2018, April 26). Alkene Reaction Mechanism - Hydrohalogenation. Retrieved from [Link]

  • PubMed. (2016, October 7). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved from [Link]

  • Chegg. (2017, March 17). Solved ^1H NMR spectrum for 2-ethylaniline is shown below. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Retrieved from [Link]

  • ResearchGate. (2010, August). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • American Chemical Society. (2024, November 20). RETRACTED: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). NATURE AND COMPOSITION OF ORTHO-EFFECT. Retrieved from [Link]

  • ACS Publications. (2020, February 3). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]

  • ResearchGate. (2012, August). ChemInform Abstract: Gold-Catalyzed Intramolecular Indole/Alkyne Cyclization Cascades Through a Heterolytic Fragmentation: 1,5-Indole Migration and Allenylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydrohalogenation of alkynes. Retrieved from [Link]

  • Pearson+. (n.d.). Despite the amino group being an ortho/para director, nitration o... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 1). 10.7: Hydrohalogenation—Electrophilic Addition of HX. Retrieved from [Link]

  • Wiley Online Library. (2020, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]

  • Mestrelab Research. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • YouTube. (2020, March 27). Ch 8 addition reactions : hydrohalogenation, regioselectivity. Retrieved from [Link]

  • NIH. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Retrieved from [Link]

  • Chegg. (2018, April 12). Question: Assign the peaks of the 1H and 13C NMR spectra for p-bromoaniline. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Stability, Handling, and Storage of 4-Bromo-2-ethynylaniline

This guide serves as a definitive technical reference for the handling, stability, and storage of 4-Bromo-2-ethynylaniline , a high-value intermediate in the synthesis of indole-based therapeutics and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the handling, stability, and storage of 4-Bromo-2-ethynylaniline , a high-value intermediate in the synthesis of indole-based therapeutics and kinase inhibitors.

CAS Number: 1260776-51-9 Chemical Formula: C₈H₆BrN Molecular Weight: 196.05 g/mol Synonyms: 2-Amino-5-bromophenylacetylene

Part 1: Executive Summary & Critical Instability Profile

4-Bromo-2-ethynylaniline is not a shelf-stable reagent. It is a "transient intermediate" often synthesized in situ or used immediately upon isolation. Its structural core—an ortho-ethynyl aniline —possesses an inherent thermodynamic drive to cyclize into an indole scaffold or polymerize, particularly under ambient conditions, light exposure, or in the presence of trace metals.

The "Ortho-Effect" Trap

Unlike its para or meta isomers, the ortho-positioning of the nucleophilic amine (-NH₂) and the electrophilic alkyne (-C≡CH) creates a "pre-organized" system ready to react. This proximity facilitates intramolecular cyclization, a reaction pathway often catalyzed by the very metals (Pd, Cu) used to synthesize the compound via Sonogashira coupling.

Decomposition Pathways
  • Cyclization: Spontaneous formation of 5-bromo-1H-indole.

  • Polymerization: Terminal alkynes are prone to oxidative coupling (Glaser coupling) or radical polymerization, leading to insoluble black tars.

  • Oxidation: The aniline moiety is sensitive to air oxidation, darkening from off-white to brown/black.

Part 2: Stability Mechanisms (Visualized)

The following diagram illustrates the primary decomposition pathway (Indole Cyclization) versus the desired stability state.

DecompositionPathways Compound 4-Bromo-2-ethynylaniline (High Energy State) Indole 5-Bromo-1H-indole (Cyclized Product) Compound->Indole Intramolecular Cyclization Polymer Polymer/Tars (Oxidative Coupling) Compound->Polymer Intermolecular Reaction Heat Heat (>25°C) Heat->Indole Metal Trace Cu/Pd Metal->Indole Light UV Light Light->Polymer

Figure 1: The primary instability pathway is the intramolecular cyclization to 5-bromoindole, accelerated by heat and trace metals.

Part 3: Storage & Handling Protocol

To maintain purity >95%, you must disrupt the kinetic pathways described above. The following protocol is the "Gold Standard" for research and scale-up environments.

Storage Condition Matrix
ParameterConditionScientific Rationale
Temperature -20°C (Freezer) Significantly reduces the kinetic rate of cyclization and polymerization. Room temperature storage leads to degradation within hours/days.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent aniline oxidation and alkyne oxidative coupling (Glaser coupling).
Container Amber Glass Vial Blocks UV light, which generates radicals that initiate polymerization of the alkyne.
State Solid (Dry) CRITICAL: Never store in solution. Concentration effects in solution accelerate intermolecular polymerization.
Cap Seal Parafilm + Teflon Liner Prevents moisture ingress and oxygen exchange.
Handling Workflow

Step 1: Purity Verification (Pre-Use) Before committing this reagent to a synthesis step, verify its integrity. Old batches often contain significant amounts of 5-bromoindole.

  • TLC Check: Run in Hexanes:EtOAc (8:2). Look for a new spot (Indole) which is typically more non-polar than the aniline.

  • 1H NMR: Check for the disappearance of the alkyne proton (~3.5-4.5 ppm) and the appearance of the indole C2-H proton (~6.5-7.5 ppm region, distinct doublet/multiplet).

Step 2: Synthesis & Isolation If synthesizing 4-Bromo-2-ethynylaniline via Sonogashira coupling (from 4-bromo-2-iodoaniline):

  • Desilylation: When removing the TMS group (e.g., K₂CO₃/MeOH), keep the temperature <20°C .

  • Workup: Perform extraction quickly with cold solvents.

  • Solvent Removal: Do not heat the rotavap bath >30°C. High heat during concentration is the #1 cause of "black tar" formation.

Part 4: Experimental Workflow (Synthesis to Storage)

This workflow ensures the compound is handled with the necessary speed and care to prevent degradation.

HandlingWorkflow Start Synthesis (Sonogashira) Desilylation TMS Deprotection (Keep < 20°C) Start->Desilylation Workup Cold Extraction (EtOAc/Water) Desilylation->Workup Concentration Solvent Removal (Bath < 30°C) Workup->Concentration Minimize Time QC QC Check (NMR/TLC for Indole) Concentration->QC QC->Start If Degraded (Discard) Storage Storage (-20°C, Argon, Dark) QC->Storage If Pure

Figure 2: Operational workflow emphasizing temperature control during isolation to prevent thermal cyclization.

Part 5: Safety & Toxicology

  • Hazard Class: Irritant / Toxic.

  • Specific Hazards:

    • Skin/Eye Contact: Halo-anilines are readily absorbed through the skin and can cause methemoglobinemia (blue skin/lips). Wear double nitrile gloves.

    • Inhalation: Dust is toxic. Handle strictly in a fume hood.

    • Reactivity: Terminal alkynes can form explosive acetylides with copper, silver, or mercury. Avoid contact with metallic surfaces; use glass or Teflon-coated equipment.

References

  • Chemical Identity & CAS: 4-Bromo-2-ethynylaniline.[1][2] CAS 1260776-51-9.[2][3] ChemicalBook. Link

  • Cyclization Mechanism: Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides. The Journal of Organic Chemistry, 2020. (Describes the reactivity of 2-alkynyl anilines). Link

  • Indole Synthesis Context: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. (General context on the instability of ortho-ethynyl anilines). Link

  • Synthesis Application: Design and synthesis of mycobacterial pks13 inhibitors. PMC/NIH, 2018. (Cites use of 4-bromo-2-ethynylaniline as a transient intermediate).[1] Link

Sources

Protocols & Analytical Methods

Method

Strategic Heterocycle Synthesis from 4-Bromo-2-ethynylaniline: A Divergent Protocol Guide

Topic: Step-by-step synthesis of heterocycles from 4-Bromo-2-ethynylaniline Content Type: Application Notes and Protocols Executive Summary & Strategic Rationale The scaffold 4-Bromo-2-ethynylaniline (4-B-2-EA) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step synthesis of heterocycles from 4-Bromo-2-ethynylaniline Content Type: Application Notes and Protocols

Executive Summary & Strategic Rationale

The scaffold 4-Bromo-2-ethynylaniline (4-B-2-EA) represents a high-value "linchpin" intermediate in drug discovery.[1] Its structural duality—combining a nucleophilic aniline amine with an electrophilic/nucleophilic alkyne ortho-disposition—enables the divergent synthesis of three distinct privileged pharmacophores: Indoles , Cinnolines , and Quinolines .[2]

Crucially, the 4-bromo substituent remains intact throughout these cyclization protocols, serving as a reserved handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the heterocyclic core is established. This guide provides validated, step-by-step protocols for transforming 4-B-2-EA into these three cores, emphasizing mechanistic control and reaction self-validation.

Divergent Synthesis Pathway

The following flowchart illustrates the decision matrix for synthesizing target heterocycles from the 4-B-2-EA precursor.

DivergentSynthesis Start 4-Bromo-2-ethynylaniline (Precursor) Indole 5-Bromoindole (Target A) Start->Indole AuCl3 / EtOH Hydroamination Cinnoline 6-Bromo-4-hydroxycinnoline (Target B) Start->Cinnoline NaNO2 / HCl Richter Cyclization Quinoline 6-Bromo-2-substituted Quinoline (Target C) Start->Quinoline R-CHO / CuBr2 Annulation

Figure 1: Divergent synthetic pathways from 4-Bromo-2-ethynylaniline.

Pre-Protocol: Quality Control of Starting Material

Critical Checkpoint: The purity of 4-Bromo-2-ethynylaniline is paramount. Trace copper from a preceding Sonogashira coupling can interfere with gold-catalyzed steps, while residual silyl groups (if made via TMS-acetylene) will inhibit diazotization.[1]

  • Appearance: Pale yellow to brown crystalline solid.[2][1]

  • Validation:

    
     NMR must show a diagnostic acetylenic proton (
    
    
    
    ppm, s) and broad amino protons (
    
    
    ppm).[1]
  • Purification: If impure, filter through a short pad of silica gel (eluent: 10% EtOAc/Hexanes) immediately prior to use to remove oxidation products.[2]

Protocol A: Indole Synthesis (Gold-Catalyzed Hydroamination)

Target: 5-Bromoindole Mechanism: 5-endo-dig cyclization.[1] The gold catalyst activates the alkyne triple bond, facilitating nucleophilic attack by the amine nitrogen.[2][1]

Experimental Design Rationale

While Palladium-catalyzed Larock synthesis is common, it often requires an external coupling partner (aryl halide) and can be sensitive to the existing bromine handle (competitive oxidative addition).[2][1] Gold(III) chloride (AuCl


)  is selected here for its high chemoselectivity towards alkynes, mild conditions (room temperature), and complete tolerance of the aryl bromide.[2]
Step-by-Step Protocol

Reagents:

  • 4-Bromo-2-ethynylaniline (1.0 equiv)

  • AuCl

    
     (5 mol%) or NaAuCl
    
    
    
    (5 mol%)
  • Ethanol (Absolute, degassed)

  • Brine (saturated)

Procedure:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-2-ethynylaniline (1.0 mmol, 196 mg) in Ethanol (5.0 mL).

  • Catalyst Addition: Add AuCl

    
      (0.05 mmol, 15 mg) in one portion. The solution typically darkens immediately.
    
  • Reaction: Cap the vial and stir at Room Temperature (25 °C) under an inert atmosphere (N

    
     or Ar) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane).[2][1] The starting material (

      
      ) should disappear, replaced by a slightly more non-polar spot (
      
      
      
      , fluorescent blue under UV).[2]
  • Workup:

    • Dilute the mixture with Ethyl Acetate (20 mL).[2][1]

    • Wash with water (10 mL) followed by brine (10 mL) to remove gold salts.[2][1]

    • Dry the organic phase over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, gradient 5%

    
     10% EtOAc/Hexanes).
    
    • Yield Expectation: 85–95% as an off-white solid.[2][1]

Data Summary:

Parameter Specification
Solvent Ethanol (Green, protic solvents accelerate protonolysis of the Au-C bond)
Temperature 20–25 °C (Avoid heating to prevent polymerization)
Time 2–4 Hours

| Key Byproduct | None (Quantitative conversion is typical) |

Protocol B: Cinnoline Synthesis (Richter Cyclization)[2]

Target: 6-Bromo-4-hydroxycinnoline Mechanism: Diazotization followed by intramolecular electrophilic attack of the diazonium species onto the alkyne (Richter-type synthesis).[1]

Experimental Design Rationale

This pathway exploits the unique ortho-alkynyl aniline geometry.[2][1] Unlike the indole route where the Nitrogen acts as a nucleophile, here the Nitrogen is converted to a highly electrophilic diazonium salt.[2][1] The alkyne acts as the nucleophile.[2][1][3] The hydration of the resulting cation leads to the 4-hydroxy derivative (tautomer of 4-cinnolinone).[2]

Step-by-Step Protocol

Reagents:

  • 4-Bromo-2-ethynylaniline (1.0 equiv)

  • Sodium Nitrite (NaNO

    
    , 2.5 equiv)
    
  • Hydrochloric Acid (HCl, 6M aqueous)

  • Water (distilled)

Procedure:

  • Diazotization (The "Cold" Step):

    • Suspend 4-Bromo-2-ethynylaniline (1.0 mmol) in 6M HCl (10 mL) in a round-bottom flask.

    • Cool the suspension to 0–5 °C in an ice bath. Stir vigorously.

    • Add a solution of NaNO

      
        (2.5 mmol, 172 mg) in water (2 mL) dropwise over 10 minutes.
      
    • Checkpoint: The suspension should clear to a yellow/orange solution (diazonium salt formation).[2][1] If solids persist after 30 mins, add minimal additional water.[2][1]

  • Cyclization (The "Warm" Step):

    • Remove the ice bath and allow the mixture to warm to Room Temperature .

    • Stir at RT for 1 hour, then heat to 60 °C for 2 hours.

    • Observation: Evolution of nitrogen gas is not expected (unlike diazonium hydrolysis).[2][1] Instead, the solution will turn cloudy as the cinnoline precipitates.[2][1]

  • Workup:

    • Cool the mixture to 0 °C to maximize precipitation.

    • Neutralize carefully with saturated NaHCO

      
       (to pH ~5-6) to ensure the product is in its neutral form (not the hydrochloride salt).[2][1]
      
    • Collect the solid by vacuum filtration.[2][1] Wash with cold water (2 x 5 mL) and cold diethyl ether (to remove trace unreacted starting material).[2][1]

  • Purification: Recrystallization from Ethanol/Water.[2][1]

Data Summary:

Parameter Specification
Acid Concentration 6M HCl (Critical for stabilizing the diazonium intermediate)

| Temperature Profile | 0 °C (Diazotization)


 60 °C (Cyclization) |
| Product State  | 4-Hydroxycinnoline (exists largely as the 4(1H)-cinnolinone tautomer) |
| Yield  | 60–75% |[4]

Protocol C: Quinoline Synthesis (Cu-Catalyzed Annulation)

Target: 6-Bromo-2-substituted Quinoline Mechanism: A3-coupling / Modified Friedländer.[1] Condensation of aniline with aldehyde forms an imine; Copper activates the alkyne for 6-endo-dig cyclization with the imine carbon.[2][1]

Experimental Design Rationale

To access the 6-membered pyridine ring of quinoline, an external carbon atom is required.[2] An aldehyde (R-CHO) provides this carbon.[2][1] Copper(II) Bromide (CuBr


)  serves a dual role: Lewis acid for imine formation and 

-acid for alkyne activation.[1]
Step-by-Step Protocol

Reagents:

  • 4-Bromo-2-ethynylaniline (1.0 equiv)

  • Benzaldehyde (1.2 equiv) [Model substrate]

  • CuBr

    
     (10 mol%)
    
  • Toluene (Anhydrous)

  • Molecular Sieves (4Å, activated)

Procedure:

  • Setup: In a pressure tube or sealed vial, combine 4-Bromo-2-ethynylaniline (1.0 mmol), Benzaldehyde (1.2 mmol, 122 µL), and CuBr

    
      (0.1 mmol, 22 mg) in Toluene  (5 mL).
    
  • Dehydration Aid: Add 100 mg of activated 4Å Molecular Sieves (promotes imine formation).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

    • Checkpoint: The reaction mixture turns deep green/brown.[2][1] TLC should show the disappearance of the aniline and the formation of a highly non-polar, UV-active spot (Quinoline).[2]

  • Workup:

    • Cool to room temperature.[2][1][5][6] Filter through a Celite pad to remove sieves and copper salts.[2][1] Rinse the pad with Ethyl Acetate.[2][1]

    • Wash the filtrate with 10% NH

      
      OH (to sequester residual Cu) and brine.[2][1]
      
  • Purification: Flash column chromatography (Silica gel, 5% EtOAc/Hexanes).

Data Summary:

Parameter Specification

| Catalyst | CuBr


 (Inexpensive, air-stable) |
| Temperature  | 100 °C (Required for the 6-endo cyclization barrier) |
| Scope  | Works with aryl and alkyl aldehydes |
| Yield  | 70–85% |

Mechanistic Visualization

The following diagram details the electronic flow for the Indole vs. Cinnoline pathways, highlighting how reagent choice dictates the nucleophile/electrophile role of the nitrogen atom.

Mechanism SM 4-Bromo-2-ethynylaniline Au_Complex [Au]-Alkyne Complex (Alkyne Activated) SM->Au_Complex + AuCl3 Diazo Diazonium Salt (Nitrogen = Electrophile) SM->Diazo + NaNO2 / HCl Nu_Attack 5-endo-dig Attack (Nitrogen = Nucleophile) Au_Complex->Nu_Attack Indole_Prod 5-Bromoindole Nu_Attack->Indole_Prod - H+ / - [Au] Elec_Attack 6-endo-dig Cyclization (Alkyne = Nucleophile) Diazo->Elec_Attack Cinnoline_Prod 6-Bromocinnoline Elec_Attack->Cinnoline_Prod + H2O

Figure 2: Mechanistic divergence based on Nitrogen activation state.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Indole) Catalyst poisoning by trace amine/phosphine impurities.[1]Pre-wash starting material with dilute acid or filter through silica.[2][1] Increase catalyst to 10 mol%.
Incomplete Diazotization Temperature too high (>5°C) or insufficient acid.[2][1]Maintain strict 0°C during addition.[2][1] Ensure pH < 1 throughout.
Quinoline Formation Stalled Water accumulation inhibiting imine formation.[2][1]Use fresh Molecular Sieves or a Dean-Stark trap if scaling up (>1g).[2][1]
Black Precipitate (Gold) Reduction of Au(III) to Au(0) colloid.[1]Reaction is complete or solvent is not anhydrous.[2][1] Filter through Celite to recover product.[2][1]

References

  • Gold-Catalyzed Synthesis of Indoles: Arcadi, A., et al. "Gold(III)-catalyzed annulation of 2-alkynylanilines: a mild and efficient synthesis of indoles."[6] Synthesis, 2004, 610–618.[2][1][6] Link

  • Richter Cinnoline Synthesis: Kimball, D. B., et al.[2][1] "The Richter Cinnoline Synthesis." Journal of Heterocyclic Chemistry, 2007.[2][1] Link (General Reference for Richter Cyclization).[1]

  • Copper-Catalyzed Quinoline Synthesis: Sakai, N., et al. "Copper-Catalyzed Annulation of 2-Ethynylaniline with Aldehydes."[1][5] Organic Letters, 2012, 14, 836–839.[2][5] Link

  • Indium-Catalyzed Divergence: Sakai, N., et al. "InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines."[1][6] Journal of Organic Chemistry, 2008, 73, 4160–4165.[2][6] Link

  • Palladium-Catalyzed Heterocycle Synthesis: Cacchi, S., & Fabrizi, G. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions."[2][1] Chemical Reviews, 2005, 105, 2873–2920.[2] Link

Sources

Application

Harnessing the Trifunctional Versatility of 4-Bromo-2-ethynylaniline in the Synthesis of Advanced Functional Materials

An Application Note and Protocol Guide for Researchers Abstract: 4-Bromo-2-ethynylaniline is a uniquely versatile trifunctional aromatic compound, presenting researchers with three distinct and strategically positioned r...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: 4-Bromo-2-ethynylaniline is a uniquely versatile trifunctional aromatic compound, presenting researchers with three distinct and strategically positioned reactive sites: a nucleophilic amino group, a readily coupled aryl bromide, and a terminal alkyne. This unique arrangement allows for orthogonal chemical modifications, making it an exemplary building block for the rational design and synthesis of complex functional materials. This guide provides an in-depth exploration of its synthetic applications, detailing field-proven protocols for its use in polymerization, cross-coupling reactions, and heterocycle synthesis. We delve into the causality behind experimental choices, offering researchers in materials science, organic electronics, and drug development a robust framework for innovation.

Introduction: The Strategic Value of a Trifunctional Building Block

In the quest for novel materials with tailored electronic, optical, and biological properties, the design of the monomeric building block is paramount. 4-Bromo-2-ethynylaniline emerges as a superior scaffold due to the presence of three distinct functional groups, whose reactivity can be selectively addressed.

  • The Aniline Moiety (-NH₂): Serves as a classic precursor for the synthesis of conductive polyanilines. Its basicity and nucleophilicity also allow for derivatization into amides, imines, and diazonium salts, providing access to a vast chemical space.

  • The Aryl Bromide (-Br): Positioned para to the amine, this group is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the programmed extension of the molecule's π-conjugated system, a critical strategy for tuning band gaps in organic semiconductors and photophysical properties in dyes and sensors.[1]

  • The Ethynyl Group (-C≡CH): Located ortho to the amine, this terminal alkyne is a powerful functional group for Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry"), and various cyclization reactions to form valuable heterocyclic motifs.

This guide will demonstrate how these functional groups can be leveraged, both independently and in concert, to construct a diverse array of advanced materials.

Core Synthetic Applications & Protocols

The true power of 4-Bromo-2-ethynylaniline lies in its capacity to undergo sequential, controlled reactions. Below, we detail protocols for key transformations, explaining the rationale behind the chosen conditions.

Application in Conductive Polymers: Synthesis of Substituted Polyanilines

Polyaniline is a cornerstone of the conducting polymer field. By using a substituted monomer like 4-Bromo-2-ethynylaniline, the resulting polymer is endowed with functional handles (bromo and ethynyl groups) for post-polymerization modification, solubility enhancement, or fine-tuning of its electrochemical properties. The most direct route to these polymers is through oxidative polymerization.[2]

Causality & Experimental Rationale: The oxidative chemical polymerization of anilines is a well-established method that proceeds via the formation of radical cations.[3] Ammonium persulfate ((NH₄)₂S₂O₈) is selected as a robust oxidant capable of initiating this process. The reaction is conducted in a strong acid, typically sulfuric acid (H₂SO₄), which serves two critical roles: it protonates the aniline monomer, preventing runaway reactions and promoting more ordered "head-to-tail" coupling, and it acts as the doping agent for the final polymer, rendering it conductive.[3] The reaction is performed at low temperatures (0°C) to control the reaction rate, minimize side reactions, and favor the formation of higher molecular weight polymer chains.

Experimental Protocol: Oxidative Polymerization

  • Monomer Solution Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-Bromo-2-ethynylaniline (0.1 M) in 100 mL of 1.0 M H₂SO₄.

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Oxidant Addition: Separately, prepare a solution of ammonium persulfate (0.1 M) in 50 mL of 1.0 M H₂SO₄ and cool it to 0-5°C. Add this oxidant solution dropwise to the stirring monomer solution over a period of 30 minutes.

  • Polymerization: A dark green precipitate, characteristic of the emeraldine salt form of polyaniline, should begin to form. Allow the reaction to proceed with continuous stirring at 0-5°C for 12 hours.

  • Work-up and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the polymer sequentially with 100 mL of 1.0 M H₂SO₄, 200 mL of deionized water (until the filtrate is colorless), and finally with 100 mL of methanol to remove unreacted monomer and oligomers.

    • Dry the resulting dark green powder under vacuum at 60°C for 24 hours.

The resulting polymer, poly(4-bromo-2-ethynylaniline), can be characterized by FT-IR, UV-Vis spectroscopy, and cyclic voltammetry. Its conductivity can be measured using the four-point probe method.[3]

Workflow for Polyaniline Synthesis

cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Purification Monomer 4-Bromo-2-ethynylaniline in 1M H₂SO₄ Cooling Cool to 0-5°C Monomer->Cooling Oxidant Ammonium Persulfate in 1M H₂SO₄ Addition Dropwise Addition of Oxidant Oxidant->Addition Cooling->Addition Polymerize Stir for 12h at 0-5°C Addition->Polymerize Filter Vacuum Filtration Polymerize->Filter Wash Wash with H₂SO₄, Water, Methanol Filter->Wash Dry Vacuum Dry at 60°C Wash->Dry Final Poly(4-bromo-2-ethynylaniline) Dry->Final

Caption: Oxidative polymerization workflow.

Extending π-Conjugation via Suzuki Cross-Coupling

The C-Br bond at the 4-position is a prime site for palladium-catalyzed Suzuki cross-coupling. This reaction is exceptionally powerful for forming C-C bonds between sp² centers, enabling the synthesis of complex biaryl systems or conjugated polymers. These materials are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Causality & Experimental Rationale: The Suzuki coupling mechanism relies on a Pd(0) catalyst. We select Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a commercially available and highly effective pre-catalyst that readily generates the active Pd(0) species.[4][5] The reaction requires a base to facilitate the transmetalation step between the organoboron species and the palladium complex. Potassium phosphate (K₃PO₄) is chosen as a moderately strong, non-nucleophilic base suitable for this purpose.[4] A solvent mixture like 1,4-dioxane and water provides a homogenous medium for both the organic-soluble aryl halide and the often more polar boronic acid and inorganic base. Heating to 90°C provides the necessary activation energy for the catalytic cycle to proceed efficiently.[5]

Experimental Protocol: Suzuki Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-ethynylaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times. Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 16 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with 30 mL of ethyl acetate.

    • Wash the organic layer with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Catalytic Cycle for Suzuki Coupling

Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R-R' PdII_Biaryl->Product ArylBr R-Br ArylBr->PdII_Aryl BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Biaryl Base Base (e.g., K₃PO₄) Base->PdII_Aryl

Caption: The catalytic cycle of Suzuki coupling.

Leveraging the Alkyne: Sonogashira Coupling

The terminal ethynyl group provides another powerful avenue for C-C bond formation via the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide. This reaction is indispensable for creating conjugated enyne systems and rigid-rod polymers. By choosing the appropriate reaction partners, one can selectively react either the bromo or the ethynyl group of 4-Bromo-2-ethynylaniline, demonstrating true orthogonal control.

Causality & Experimental Rationale: The Sonogashira reaction is co-catalyzed by palladium and copper.[6] Pd(PPh₃)₄ serves as the main cross-coupling catalyst, while copper(I) iodide (CuI) acts as a co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. A hindered amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used as both the base and the solvent. It neutralizes the H-X acid formed during the reaction and helps maintain a reducing environment for the Pd(0) catalyst. The reaction is typically run at room temperature to moderate temperatures, as the catalytic cycle is highly efficient.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add the desired aryl halide (e.g., Iodobenzene, 1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add 10 mL of degassed triethylamine (TEA) followed by 4-Bromo-2-ethynylaniline (1.2 mmol).

  • Reaction: Stir the reaction mixture at 40°C under an inert atmosphere for 8 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 30 mL of dichloromethane (DCM) and wash with 20 mL of saturated aqueous NH₄Cl solution to remove the copper catalyst.

    • Wash with 20 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography on silica gel.

Summary of Reaction Conditions

The orthogonality of the functional groups in 4-Bromo-2-ethynylaniline allows for selective reactions based on the chosen conditions. The following table summarizes typical parameters for the key transformations discussed.

Reaction Type Target Site Catalyst System Base Solvent Typical Temp.
Oxidative Polymerization Aniline (-NH₂)(NH₄)₂S₂O₈ (Oxidant)N/A (Acidic)1M H₂SO₄0 - 5°C
Suzuki Coupling Aryl Bromide (-Br)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90°C
Sonogashira Coupling Terminal Alkyne (-C≡CH)Pd(PPh₃)₄ / CuITriethylamineTriethylamine40°C

Conclusion and Future Outlook

4-Bromo-2-ethynylaniline is far more than a simple chemical intermediate; it is a molecular platform for innovation. The protocols and rationale detailed in this guide provide a validated starting point for its application in materials synthesis. By mastering the selective chemistry of its three functional groups, researchers can:

  • Synthesize novel semiconducting polymers with tunable band gaps for organic electronics.

  • Develop advanced fluorescent probes and sensors through the construction of extended π-systems.

  • Create complex, rigid polymer backbones for high-performance materials.

  • Access a wide range of heterocyclic compounds relevant to medicinal chemistry and dye synthesis.

The continued exploration of this versatile building block promises to unlock new frontiers in materials science, pushing the boundaries of what is possible in the design of functional organic materials.

References

  • Khan, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Symmetry, 13(9), 1599. Available at: [Link]

  • Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Available at: [Link]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Available at: [Link]

  • vibzz lab. (2023). 4 bromoaniline : Organic Synthesis. YouTube. Available at: [Link]

  • Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]

  • Shabeeb, G. M., & Abdulelah, H. (2022). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. International Journal Multidisciplinary. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylaniline. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of N-Ethynyl-heterocycles. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Available at: [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]

  • Georganics. (n.d.). 4-Bromo-2-ethylaniline. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Available at: [Link]

  • ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • Lastra-Redondo, A., et al. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers. Available at: [Link]

  • MDPI. (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylene/Polar Monomer Copolymerization by [N, P] Ti Complexes: Polar Copolymers with Ultrahigh-Molecular Weight. PubMed Central. Available at: [Link]

  • American Chemical Society. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-ethylaniline. PubChem Compound Database. Available at: [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Available at: [Link]

Sources

Method

Laboratory scale synthesis of 4-Bromo-2-ethynylaniline derivatives

Application Note & Protocol A Comprehensive Guide to the Laboratory-Scale Synthesis of 4-Bromo-2-ethynylaniline Derivatives via Sonogashira Coupling Strategic Overview: The Importance and Synthesis of 4-Bromo-2-ethynylan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Laboratory-Scale Synthesis of 4-Bromo-2-ethynylaniline Derivatives via Sonogashira Coupling

Strategic Overview: The Importance and Synthesis of 4-Bromo-2-ethynylaniline Scaffolds

The 4-bromo-2-ethynylaniline core structure is a privileged scaffold in modern synthetic chemistry. Its unique arrangement of a nucleophilic aniline, a versatile ethynyl group, and a reactive aryl bromide makes it an exceptionally valuable building block for creating complex molecules. These derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3] For instance, the ethynyl and amino groups can be elaborated to form heterocyclic systems, while the bromo-substituent provides a handle for further cross-coupling reactions, allowing for the systematic construction of drug candidates and functional materials.[1][4]

The most robust and widely adopted method for constructing the C(sp²)-C(sp) bond in these molecules is the Sonogashira cross-coupling reaction.[5][6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] Its prevalence stems from its operational simplicity, mild reaction conditions, and high tolerance for a wide range of functional groups, making it ideal for complex molecule synthesis.[7]

The Sonogashira Coupling Mechanism: A Deeper Look

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9][10]

  • The Palladium Cycle: This is the main engine of the C-C bond formation. It begins with the active Pd(0) species undergoing oxidative addition into the aryl-bromide bond of the aniline substrate. This forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[7] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This key step is known as transmetalation.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the aniline and alkynyl fragments, undergoes reductive elimination. This final step forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

The amine base plays a dual role: it deprotonates the alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide produced during the reaction.[8]

Sonogashira_Mechanism Figure 1: The Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂(Br) Pd0->OxAdd Ar-Br Trans Transmetalation Intermediate Ar-Pd(II)L₂(C≡CR) OxAdd->Trans CuC≡CR Trans->Pd0 Reductive Elimination Product Ar-C≡CR (Product) Trans->Product CuX Cu(I)Br CuAcetylide Copper(I) Acetylide Cu-C≡CR CuAcetylide->CuX Transmetalation Alkyne H-C≡CR (Alkyne) Alkyne->CuAcetylide + Cu(I)Br, Base Base Base (e.g., Et₃N)

Caption: Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)aniline

This protocol details the synthesis of a trimethylsilyl (TMS)-protected derivative, a common strategy that enhances the stability and handling of the terminal alkyne.[11] The TMS group can be easily removed in a subsequent step if the free alkyne is required.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2,4-DibromoanilineC₆H₅Br₂N250.922.51 g10.0Substrate
(Trimethylsilyl)acetyleneC₅H₁₀Si98.221.4 mL10.0Coupling Partner
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90140 mg0.2 (2 mol%)Palladium Catalyst[9]
Copper(I) Iodide (CuI)CuI190.4538 mg0.2 (2 mol%)Co-catalyst[7]
Triphenylphosphine (PPh₃)C₂₆H₁₅P262.29105 mg0.4 (4 mol%)Ligand
Triethylamine (Et₃N)C₆H₁₅N101.1950 mL-Base and Solvent[12]
TolueneC₇H₈92.1450 mL-Co-solvent
Diethyl Ether(C₂H₅)₂O74.12~200 mL-For extraction
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL-For work-up
BrineNaCl (aq)58.44~50 mL-For washing
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent
Experimental Workflow

Caption: Figure 2: Step-by-step workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology

Rationale for Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon). This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesired side reaction, and to protect the Pd(0) catalyst from oxidation.[7][8]

  • Reaction Setup: To a 250 mL oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,4-dibromoaniline (2.51 g, 10.0 mmol), copper(I) iodide (38 mg, 0.2 mmol), and triphenylphosphine (105 mg, 0.4 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen three times. Via cannula, add anhydrous toluene (50 mL) and triethylamine (50 mL). The use of excess triethylamine serves as both the base and a co-solvent. Degas the resulting suspension by bubbling nitrogen through it for 20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol) to the flask against a positive flow of nitrogen. The mixture may change color, often to a yellowish-brown.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.4 mL, 10.0 mmol) dropwise to the stirring mixture via syringe over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 60°C using an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The reaction is complete when the starting 2,4-dibromoaniline spot has been consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues, washing the pad with diethyl ether (~50 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in diethyl ether (~150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 25 mL) to remove the copper catalyst, and then with brine (1 x 50 mL).[13]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate).[13] Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-bromo-2-((trimethylsilyl)ethynyl)aniline as a solid.

Product Characterization

Confirming the identity and purity of the synthesized compound is a critical final step.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (typically in the δ 6.8-7.5 ppm range), a broad singlet for the aniline N-H₂ protons (around δ 4.0-4.5 ppm), and a sharp singlet for the trimethylsilyl protons (around δ 0.25 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Look for signals for the two alkyne carbons (δ 90-110 ppm), the aromatic carbons (δ 110-150 ppm), and the TMS methyl carbons (around δ 0 ppm).

  • IR (ATR): Characteristic peaks should be observed for N-H stretching (two bands, ~3350-3450 cm⁻¹), the C≡C stretch (~2150 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).[14]

  • Mass Spectrometry (EI-MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of one bromine atom.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations should be performed in a well-ventilated chemical fume hood. Aniline derivatives are toxic and can be absorbed through the skin.[3]

  • Reagent Hazards:

    • 2,4-Dibromoaniline: Toxic and an irritant. Avoid inhalation and skin contact.

    • Palladium Catalysts/Phosphine Ligands: Can be toxic and irritants. Handle with care.

    • Triethylamine: Flammable, corrosive, and has a strong odor.

    • Solvents (Toluene, Diethyl Ether): Highly flammable. Ensure no ignition sources are nearby.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient degassing (O₂ present).3. Reaction temperature too low.1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Improve degassing procedure (e.g., use freeze-pump-thaw).3. Increase temperature slightly (e.g., to 70-80°C).
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Add more phosphine ligand to stabilize the Pd(0) species. Ensure strict anaerobic conditions.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; copper catalyst concentration too high.Rigorously exclude oxygen from the reaction. Reduce the amount of CuI catalyst.
Difficult Purification Co-elution of product with triphenylphosphine oxide (a byproduct of the ligand).Optimize chromatography conditions; consider a different phosphine ligand in future experiments.

References

  • Google Patents. (CN103787895A). Production process for synthesizing 4-bromo-2-methylaniline.
  • PMC (PubMed Central). (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. [Link]

  • YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. [Link]

  • Google Patents. (US6388135B1).
  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.). [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation.... [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (n.d.). [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Beyond 4-Bromo-2-ethynylaniline: Advanced Strategies for Quinoline Synthesis

Executive Summary 4-Bromo-2-ethynylaniline has long served as a privileged scaffold in heterocyclic chemistry, particularly for accessing 3-substituted and 3,4-disubstituted quinolines via metal-catalyzed cyclizations (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-ethynylaniline has long served as a privileged scaffold in heterocyclic chemistry, particularly for accessing 3-substituted and 3,4-disubstituted quinolines via metal-catalyzed cyclizations (e.g., Au, Pd, Cu). Its utility stems from the "bromo" handle at the 4-position (allowing late-stage functionalization) and the reactive alkyne moiety. However, its application is often bottlenecked by the instability of terminal alkynes, high cost, and the multistep synthesis required to isolate the precursor.

This guide analyzes robust, field-proven alternatives that bypass the isolation of 2-ethynylanilines while delivering superior yields and functional group tolerance. We focus on One-Pot Sonogashira-Cyclization Cascades and Modified Friedländer Annulations as the primary replacements.

Technical Analysis of Alternatives

The Baseline: 4-Bromo-2-ethynylaniline
  • Mechanism: Typically undergoes 6-endo-dig cyclization activated by soft Lewis acids (AuCl₃, CuI) or electrophiles (I₂, ICl).

  • Limitations:

    • Stability: Terminal acetylenes are prone to oxidative homocoupling (Glaser coupling) or polymerization.

    • Process Efficiency: Requires prior Sonogashira coupling and deprotection (e.g., TMS removal) before the final cyclization step.

Alternative 1: In Situ Generation via o-Haloanilines (The "Direct" Replacement)

Instead of isolating the unstable ethynylaniline, this approach utilizes stable o-iodo- or o-bromoanilines coupled with terminal alkynes in a one-pot operation.

  • Chemistry: Tandem Sonogashira coupling followed by intramolecular hydroamination/cyclization.

  • Key Advantage: Eliminates the isolation of the ethynyl intermediate. The catalyst system (often Pd/Cu) drives both the coupling and the ring closure.

Alternative 2: Modified Friedländer Synthesis

A condensation approach using 2-aminobenzyl alcohols or aldehydes with ketones.

  • Chemistry: Aldol condensation followed by cyclodehydration.

  • Key Advantage: Avoids alkyne chemistry entirely. Extremely robust for generating 2,3-substituted quinolines. Modern catalysts (e.g., Cu-MOFs, Ru-complexes) have lowered the traditionally high temperature requirements.

Alternative 3: N-Propargyl Aniline Cyclization

Uses N-alkylation of anilines followed by cyclization (often radical or metal-catalyzed).

  • Chemistry: Radical cascade or metal-catalyzed isomerization/cyclization.

  • Key Advantage: Excellent for accessing 4-substituted quinolines, which are harder to synthesize via the ethynylaniline route.

Comparative Performance Data

The following table contrasts the baseline reagent with its primary alternatives based on yield, atom economy, and operational complexity.

Feature4-Bromo-2-ethynylaniline (Baseline)Alt 1: o-Haloanilines (One-Pot) Alt 2: Modified Friedländer Alt 3: N-Propargyl Anilines
Primary Precursor Isolated Ethynylanilineo-Iodo/Bromoaniline + Alkyne2-Aminobenzyl Alcohol + KetoneAniline + Propargyl Bromide
Step Count 2-3 (Synthesis + Cyclization)1 (Cascade)1 (Condensation)2 (Alkylation + Cyclization)
Typical Yield 60–85%80–95% 85–98% 70–90%
Atom Economy Moderate (TMS loss often involved)HighHigh (Water is byproduct)Moderate
Reaction Temp 60–100 °C80–120 °C80–100 °C (Catalyzed)100–140 °C
Key Limitation Precursor instabilityPd catalyst costAvailability of specific ketoneRegioselectivity issues

Strategic Visualization: Reaction Pathways

The diagram below illustrates the divergent pathways to the quinoline scaffold, highlighting how the alternatives bypass the isolation of the ethynylaniline intermediate.

QuinolinePathways Start_Halo o-Haloaniline (Stable Precursor) Process_Sonogashira Sonogashira Coupling Start_Halo->Process_Sonogashira Step 1 Process_OnePot Pd/Cu Cascade (Coupling + Cyclization) Start_Halo->Process_OnePot Direct Route (Alt 1) Start_Alc 2-Aminobenzyl Alcohol (Stable Precursor) Process_Friedlander Ru/Cu Catalyzed Condensation Start_Alc->Process_Friedlander Direct Route (Alt 2) Inter_Ethynyl 4-Bromo-2-ethynylaniline (Isolated Intermediate) Product Substituted Quinoline Inter_Ethynyl->Product Step 2: Cyclization (Au/Cu) Process_Sonogashira->Inter_Ethynyl Isolation Process_OnePot->Product Process_Friedlander->Product

Caption: Comparative workflow showing how One-Pot (Blue path) and Friedländer (Green path) strategies bypass the isolation of the unstable ethynylaniline intermediate (Red path).

Experimental Protocols

Protocol A: One-Pot Synthesis from o-Iodoaniline (Alternative 1)

Replaces the need for isolated 4-bromo-2-ethynylaniline by generating the carbon framework in situ.

Scope: Synthesis of 2,3-disubstituted quinolines. Reagents: 2-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Cs₂CO₃ (2.0 equiv). Solvent: DMF (anhydrous).

  • Setup: In a glovebox or under Argon, charge a pressure vial with 2-iodoaniline (1.0 mmol), the alkyne (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Solvation: Add anhydrous DMF (5 mL) via syringe. Seal the vial.

  • Reaction: Heat the mixture to 100 °C for 12 hours. The reaction proceeds via intermolecular Sonogashira coupling followed by intramolecular nucleophilic attack of the amine on the activated alkyne.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 85–92%.

Protocol B: Green Modified Friedländer Synthesis (Alternative 2)

Ideal for large-scale synthesis where alkyne cost is prohibitive.

Scope: Synthesis of 2-substituted quinolines from 2-aminobenzyl alcohol. Reagents: 2-Aminobenzyl alcohol (1.0 equiv), Ketone (1.2 equiv), KOH (1.5 equiv) or Ru-catalyst (1 mol% for neutral conditions). Solvent: Toluene (or water for green variants).

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzyl alcohol (1.0 mmol), the ketone (e.g., acetophenone, 1.2 mmol), and KOH (1.5 mmol).

  • Reaction: Reflux in toluene (5 mL) at 110 °C for 4–6 hours.

    • Note: This reaction involves an in situ oxidation of the alcohol to the aldehyde (via hydrogen transfer to the ketone or air oxidation) followed by condensation.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in CH₂Cl₂, wash with water.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, use silica chromatography.

    • Expected Yield: 90–95%.

References

  • Larock, R. C., et al. "Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines."[1] Journal of Organic Chemistry, 2010.

  • Zhang, Z., et al. "Palladium-Catalyzed Annulation of o-Iodoanilines with Propargyl Alcohols."[2] Journal of Organic Chemistry, 2021.[2]

  • Hao, Z., et al. "Cobalt-Catalyzed Dehydrogenative Cyclizations of 2-Aminoaryl Alcohols."[2] Journal of Organic Chemistry, 2022.[2]

  • Chandrasekaran, I., et al. "Different Catalytic Approaches of Friedländer Synthesis of Quinolines."[3] ResearchGate, 2025.

  • BenchChem. "Comparative Study of Quinoline Synthesis Methods (Skraup vs. Friedlander)." BenchChem Technical Guides, 2025.

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Performance with 4-Bromo-2-ethynylaniline

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecules is a cornerstone of innovation. 4-Bromo-2-ethynylaniline stands out as a highly versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex molecules is a cornerstone of innovation. 4-Bromo-2-ethynylaniline stands out as a highly versatile building block, featuring three distinct reactive sites: an amino group, a terminal alkyne, and a bromo-substituted aromatic ring. The latter is a prime target for palladium-catalyzed cross-coupling reactions, opening a gateway to a diverse array of molecular architectures.

This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in key cross-coupling reactions involving 4-Bromo-2-ethynylaniline. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your synthetic endeavors.

The Strategic Importance of 4-Bromo-2-ethynylaniline in Synthesis

The unique arrangement of functional groups in 4-Bromo-2-ethynylaniline makes it a powerful precursor for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry. Palladium-catalyzed reactions at the bromide position, followed by cyclization, offer a convergent and efficient route to these valuable heterocycles. The choice of the palladium catalyst is not merely a matter of preference but a critical parameter that dictates reaction efficiency, yield, and functional group tolerance.

Comparative Analysis of Palladium Catalysts in Cross-Coupling Reactions

The efficacy of a palladium catalyst is intrinsically linked to the nature of the specific cross-coupling reaction being performed. Below, we compare the performance of several common and advanced palladium catalyst systems in Sonogashira and Suzuki-Miyaura couplings, two of the most pertinent transformations for 4-Bromo-2-ethynylaniline.

Sonogashira Coupling: Forging Carbon-Carbon (sp-sp²) Bonds

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a fundamental tool for the synthesis of internal alkynes.[1] For 4-Bromo-2-ethynylaniline, this reaction can be used to introduce a variety of substituents at the 4-position.

Experimental Data Snapshot: Sonogashira Coupling Performance

Catalyst SystemSubstrate AnalogCoupling PartnerYield (%)Catalyst Loading (mol%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetylene962.5[2]
[DTBNpP]Pd(crotyl)Cl2-BromoanilinePhenylacetyleneHigh Yield5.0[3]
PdCl₂(PPh₃)₂4-bromo-6H-1,2-oxazinePhenylacetyleneGoodNot specified[4]

Discussion of Catalyst Performance:

  • Traditional Phosphine-Based Catalysts: The combination of a palladium(II) salt like Pd(CF₃COO)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) and a copper(I) co-catalyst is a classic and often effective system for Sonogashira couplings.[2] As demonstrated with the analogous 2-amino-3-bromopyridine, this system can deliver excellent yields. The in-situ formation of the active Pd(0) species is a key step in the catalytic cycle.

  • Modern Monoligated Palladium Pre-catalysts: The development of air- and moisture-stable pre-catalysts that readily form the active, monoligated Pd(0) species has been a significant advancement. Catalysts like [DTBNpP]Pd(crotyl)Cl have shown high efficacy in copper-free Sonogashira reactions at room temperature, even with challenging substrates like 2-bromoaniline.[3] This highlights the importance of ligand design in promoting efficient catalysis.

  • PdCl₂(PPh₃)₂: This is another widely used and commercially available catalyst. Its performance in the Sonogashira coupling of a bromo-oxazine suggests its utility for similar substrates.[4]

Causality Behind Experimental Choices:

The choice between a traditional multi-component system and a modern pre-catalyst often hinges on factors like substrate sensitivity, desired reaction conditions (e.g., copper-free), and cost. For substrates sensitive to copper or requiring milder conditions, a modern pre-catalyst would be the preferred choice.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a powerful method for forming C(sp²)-C(sp²) bonds. This reaction is invaluable for accessing biaryl structures, which are prevalent in pharmaceuticals.

Experimental Data Snapshot: Suzuki-Miyaura Coupling Performance

Catalyst SystemSubstrate AnalogCoupling PartnerYield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acids33-405[5][6]
Pd(dppf)Cl₂·CH₂Cl₂Halogenated tacrine derivativesVarious boronic acidsGood to excellentNot specified[7]
Pd(OAc)₂ / SPhos2,5-DiiodopyrazinePhenylboronic acidHigh YieldNot specified[8]

Discussion of Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis): This air-sensitive but highly effective Pd(0) catalyst is a workhorse in Suzuki-Miyaura couplings. Its utility is demonstrated in the reaction of a complex bromo-aniline derivative, providing moderate to good yields with various arylboronic acids.[5][6]

  • Pd(dppf)Cl₂: This catalyst, featuring the bidentate dppf ligand, is known for its high stability and efficiency in a wide range of cross-coupling reactions, including Suzuki-Miyaura couplings of complex heterocyclic systems.[7]

  • Buchwald Ligand Systems (e.g., Pd(OAc)₂/SPhos): The use of bulky, electron-rich phosphine ligands developed by Buchwald and others has revolutionized palladium-catalyzed cross-coupling. These ligands promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of less reactive aryl chlorides and sterically hindered substrates. For demanding Suzuki-Miyaura reactions, a combination of a simple palladium source like Pd(OAc)₂ with a ligand like SPhos is often the system of choice.[8]

Causality Behind Experimental Choices:

For straightforward Suzuki-Miyaura couplings of aryl bromides, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient. However, for more challenging substrates or when seeking higher turnover numbers, a more sophisticated catalyst system involving a Buchwald ligand is often necessary.

Experimental Protocols

The following protocols are representative examples for performing Sonogashira and Suzuki-Miyaura couplings with substrates similar to 4-Bromo-2-ethynylaniline. These should be considered as starting points for optimization.

Protocol 1: Sonogashira Coupling of a Bromo-Aniline Derivative

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[2]

Materials:

  • 4-Bromo-2-ethynylaniline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)

  • PPh₃ (0.05 mmol, 5 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 2 mL)

  • DMF (3 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir the mixture for 10 minutes at room temperature.

  • Add 4-Bromo-2-ethynylaniline, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Aniline Derivative

This protocol is based on the Suzuki-Miyaura coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline.[5][6]

Materials:

  • 4-Bromo-2-ethynylaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-ethynylaniline, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mechanistic Considerations and Visualizations

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

Sonogashira Coupling Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n Pd_add Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->Pd_add Ar-X Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L_n Pd_add->Pd_trans Cu-C≡CR Pd_red Reductive Elimination Pd_trans->Pd_red Pd_red->Pd0 Ar-C≡CR CuX CuX Cu_alkyne Cu-C≡CR Cu_alkyne->CuX to Pd cycle Alkyne R-C≡CH Alkyne->Cu_alkyne Base, CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Sources

Validation

A Tale of Two Isomers: Navigating the Cyclization Pathways of 4-Bromo-2-ethynylaniline and 4-bromo-3-ethynylaniline

A Senior Application Scientist's Guide to Predicting and Harnessing Divergent Reactivity in Heterocyclic Synthesis In the intricate world of heterocyclic chemistry, the subtle placement of functional groups on a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting and Harnessing Divergent Reactivity in Heterocyclic Synthesis

In the intricate world of heterocyclic chemistry, the subtle placement of functional groups on a scaffold can dramatically alter its synthetic destiny. This guide delves into the comparative cyclization reactions of two structurally related, yet mechanistically distinct, building blocks: 4-bromo-2-ethynylaniline and 4-bromo-3-ethynylaniline. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of these isomers is paramount for the rational design and efficient synthesis of indole and quinoline cores, privileged structures in a vast array of pharmaceuticals and biologically active compounds.

This document provides an in-depth analysis of the preferred cyclization pathways for each isomer, supported by mechanistic insights and representative experimental protocols. We will explore how the ortho versus meta disposition of the ethynyl group relative to the aniline's amino moiety dictates the formation of either a five-membered indole ring or a six-membered quinoline system.

The Decisive Influence of Positional Isomerism

The fundamental difference in the cyclization behavior of 4-bromo-2-ethynylaniline and 4-bromo-3-ethynylaniline stems from the geometric constraints and electronic influences imposed by the location of the ethynyl group.

  • 4-Bromo-2-ethynylaniline : The proximity of the amino and ethynyl groups in the ortho position creates a favorable orientation for intramolecular nucleophilic attack, leading predominantly to the formation of a five-membered ring. This pathway is the cornerstone of numerous indole syntheses.

  • 4-Bromo-3-ethynylaniline : With the ethynyl group positioned meta to the amino group, a direct intramolecular cyclization to form a fused ring is sterically improbable. Instead, this isomer is primed for intermolecular reactions or intramolecular cyclizations that involve a different ring-closing strategy, often leading to six-membered quinoline derivatives.

4-Bromo-2-ethynylaniline: A Gateway to Substituted Indoles

The cyclization of 2-ethynylanilines is a well-trodden path to the synthesis of indoles, with the Larock indole synthesis being a prominent and versatile method. This palladium-catalyzed reaction offers a powerful means to construct 2,3-disubstituted indoles from ortho-haloanilines and alkynes.[1][2] In the case of 4-bromo-2-ethynylaniline, the bromine atom serves as the handle for the initial oxidative addition to the palladium catalyst, while the tethered alkyne is poised for the subsequent intramolecular cyclization.

Mechanistic Insight: The Larock Indole Synthesis

The catalytic cycle of the Larock indole synthesis is a finely orchestrated sequence of organometallic transformations[3][4]:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-bromo-2-ethynylaniline to form an arylpalladium(II) complex.

  • Alkyne Insertion : The pendant ethynyl group coordinates to the palladium center and subsequently inserts into the aryl-palladium bond in a syn-addition fashion. This step is often regioselective.

  • Intramolecular Aminopalladation : The amino group attacks the newly formed vinylpalladium species, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination : The cycle culminates in the reductive elimination of Pd(0), which re-enters the catalytic cycle, and the formation of the indole ring.

Larock Indole Synthesis cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Pd(0) B Aryl-Pd(II) Complex A->B Oxidative Addition (4-bromo-2-ethynylaniline) C Vinyl-Pd(II) Intermediate B->C Alkyne Insertion D Palladacycle C->D Intramolecular Aminopalladation D->A E 6-Bromoindole D->E Reductive Elimination Start 4-Bromo-2-ethynylaniline Product Substituted 6-Bromoindole Start->Product Pd Catalyst, Base, Alkyne Partner caption Fig. 1: Larock Indole Synthesis Workflow

Caption: A simplified workflow of the Larock indole synthesis.

Expected Performance and Experimental Considerations

The presence of the bromine atom at the 4-position of the aniline ring is not expected to significantly hinder the cyclization; in fact, it provides a valuable handle for further functionalization of the resulting indole via cross-coupling reactions. The electronic nature of substituents on the aniline ring can influence the reaction rate, with electron-donating groups generally accelerating the reaction.

4-Bromo-3-ethynylaniline: A Precursor to Quinolines

In stark contrast to its ortho-substituted isomer, 4-bromo-3-ethynylaniline is not predisposed to forming an indole ring through direct intramolecular cyclization. The meta relationship between the amino and ethynyl groups necessitates a different synthetic strategy to achieve heterocyclization. The most probable outcome for this isomer is the formation of a quinoline ring system, often through reactions that construct the second ring from external reagents.

Mechanistic Insight: The Combes Quinoline Synthesis

A classic approach to quinoline synthesis that could be adapted for 4-bromo-3-ethynylaniline is the Combes synthesis.[5][6] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.

  • Enamine Formation : The aniline reacts with the β-diketone to form an enamine intermediate.

  • Cyclization : Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring.

  • Dehydration : Subsequent dehydration leads to the formation of the aromatic quinoline ring.

The regioselectivity of the cyclization is a key consideration. In the case of 4-bromo-3-ethynylaniline, cyclization can occur at either the C-2 or C-6 position of the aniline ring. The electronic and steric effects of the bromo and ethynyl groups will influence this outcome. Generally, cyclization is favored at the position para to the activating amino group, which in this case is the C-6 position.

Combes Quinoline Synthesis cluster_0 Reaction Pathway Aniline 4-Bromo-3-ethynylaniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-catalyzed Cyclization Quinoline 7-Bromo-8-ethynyl -quinoline Derivative Cyclized->Quinoline Dehydration caption Fig. 2: Combes Quinoline Synthesis Workflow

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-ethynylaniline: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary & Core Directive Do not treat 4-Bromo-2-ethynylaniline as standard organic waste. This compound possesses a terminal alkyne moiety ( ) on an aniline scaffold.[1] While the halogenated anili...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Core Directive

Do not treat 4-Bromo-2-ethynylaniline as standard organic waste.

This compound possesses a terminal alkyne moiety (


) on an aniline scaffold.[1] While the halogenated aniline core presents toxicity risks, the terminal alkyne introduces a specific physical hazard: formation of shock-sensitive metal acetylides  upon contact with copper, silver, or mercury.[2]

Immediate Operational Rules:

  • NO Metal Contact: Never use metal spatulas, copper plumbing, or metal drums for disposal.[1] Use only glass, polyethylene (PE), or Teflon (PTFE) tools and containers.[1]

  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers or acids.[1]

  • State: Solid waste and solution waste must be segregated to prevent unintended concentration or precipitation of unstable species.[1]

Chemical Profile & Hazard Analysis (The "Why")

To ensure safety, you must understand the causality behind these protocols.

Functional GroupHazard MechanismOperational Consequence
Terminal Alkyne (

)
Acetylide Formation: Reacts with

,

,

to form explosive salts (e.g., Copper(I) acetylide).[3][2][1]
CRITICAL: Avoid all copper fittings, brass valves, and silver-soldered joints in waste lines.[3][2]
Aniline Moiety (

)
Methemoglobinemia: Readily absorbed through skin; oxidizes hemoglobin to methemoglobin, impairing oxygen transport.[3][2][1]PPE: Double-gloving (Nitrile/Laminate) is mandatory.[3][2][1] Do not rely on latex.[1]
Aryl Bromide (

)
Halogenated Waste: Combustion generates corrosive hydrogen bromide (HBr) and bromine gas.[3][2][1]Routing: Must go to high-temperature incineration streams (Halogenated), not standard fuel blending.[3][2][1]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 4-Bromo-2-ethynylaniline. This is a self-validating workflow designed to prevent cross-contamination.[1]

DisposalWorkflow Start Waste Generation: 4-Bromo-2-ethynylaniline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystal LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved in Solvent ContainerSel Select Container: HDPE or Glass ONLY (NO Metal Cans) SolidWaste->ContainerSel LiquidWaste->ContainerSel Segregation Segregation: Halogenated Organic Waste ContainerSel->Segregation Verify No Copper/Silver Warning STOP: Metal Contamination Risk ContainerSel->Warning If Metal Drum Used Labeling Labeling: 'Toxic', 'Irritant', 'Contains Terminal Alkyne' Segregation->Labeling Final Transfer to EHS/Incineration Labeling->Final

Figure 1: Decision tree for the safe disposal of terminal alkyne anilines, emphasizing container material selection.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired reagents, spill cleanup solids, or contaminated weighing paper.[3][2][1]

  • PPE Verification:

    • Nitrile gloves (minimum 0.11 mm thickness) or Silver Shield® laminate gloves.[1]

    • Standard lab coat and safety glasses.[1]

    • P100 particulate respirator if handling fine dust outside a fume hood.[1]

  • Container Selection:

    • Select a wide-mouth High-Density Polyethylene (HDPE) jar.[3][1]

    • Validation: Ensure the lid liner is polyethylene or Teflon, not aluminum foil.[1]

  • Transfer:

    • Using a plastic or ceramic spatula (never metal), transfer the solid into the jar.[1]

    • If the solid is in a glass vial, place the entire capped vial into the HDPE jar to minimize exposure.[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: "4-Bromo-2-ethynylaniline, Solid."[3][1]

    • Hazards: "Toxic, Irritant."[4][1][5][6]

    • Special Note: Write "TERMINAL ALKYNE - NO METAL CONTACT" clearly on the label.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures or mother liquors.[1]

  • Compatibility Check:

    • Ensure the solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic if storage is long-term, though HDPE is generally acceptable for short-term).[3][1]

  • Segregation:

    • Pour into the Halogenated Organic Waste carboy.[1]

    • Critical Check: Verify the carboy does not contain strong acids (which could protonate the aniline, changing solubility) or strong oxidizers.[1]

  • Rinsing:

    • Triple rinse the original vessel with a compatible solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Add rinsate to the halogenated waste container.[1]

  • Closure:

    • Cap the container immediately.[1] Do not leave open in the fume hood, as solvent evaporation concentrates the alkyne.[1]

Waste Stream Segregation Data

Use this table to categorize the waste correctly for your facility's EHS or waste management contractor.

ParameterSpecificationNotes
RCRA Waste Code (US) D001 (if flammable solvent)F002 (if halogenated solvent)Toxic (General)While not explicitly P- or U-listed, it is treated as hazardous chemical waste.[3][2][1]
Waste Stream Name Halogenated Organic Presence of Bromine mandates halogenated treatment (usually incineration >1100°C).[3][2][1]
Container Material HDPE or Glass Strictly Prohibited: Metal cans, steel drums, containers with brass fittings.[3][2]
Incompatible With Oxidizers, Acids, MetalsKeep away from Nitric Acid, Peroxides, Copper, Silver.[3][2]
DOT Shipping Name Toxic solids, organic, n.o.s.[3][2]Likely UN 2811 or UN 2810 (liquid).[2][1] Consult SDS for transport.

Emergency Procedures (Spill Response)

Scenario: 5g bottle dropped, solid powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Up: Don double nitrile gloves, lab coat, goggles, and a dust mask (N95/P100).[1]

  • Containment:

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.[1]

    • Do not use a vacuum cleaner (risk of static spark or metal contact inside the motor).[1]

  • Cleanup:

    • Scoop up the damp material using plastic scoops/dustpans .[1]

    • Place into a plastic waste bag or HDPE jar.[1]

  • Decontamination:

    • Wipe the surface with a soap/water solution.[4][1][5]

    • Place all cleanup materials (towels, gloves) into the same hazardous waste container.[1]

References

  • PubChem. 4-Bromo-2-ethylaniline Compound Summary (Analogous Structure/Properties). National Library of Medicine.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Waste Codes (F-List).[1] Available at: [Link][1]

  • Science Ready. Safe Handling & Disposal of Organic Substances (Halogenated Waste Protocols).[1] Available at: [Link][1]

  • Purdue University EHS. Guidelines: Handling and Disposal of Chemicals (Container Compatibility). Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-ethynylaniline

Executive Summary & Risk Logic 4-Bromo-2-ethynylaniline (CAS: 1260776-51-9) is a dual-functionalized intermediate critical for Sonogashira couplings and heterocycle synthesis.[1] Its handling requires a nuanced approach...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

4-Bromo-2-ethynylaniline (CAS: 1260776-51-9) is a dual-functionalized intermediate critical for Sonogashira couplings and heterocycle synthesis.[1] Its handling requires a nuanced approach that addresses two distinct chemical risks: the acute systemic toxicity of the aniline core and the thermodynamic instability of the terminal alkyne.[1]

This guide moves beyond generic SDS advice to provide a self-validating safety protocol. The core directive is "Containment & Exclusion" : contain the toxic dust to prevent methemoglobinemia, and exclude heavy metals/oxidizers to prevent acetylide formation.[1]

The Hazard Mechanism (Why We Do This)
  • Aniline Toxicity (Systemic): Like many halogenated anilines, this compound can absorb through intact skin and lungs.[1] Once in the bloodstream, it oxidizes hemoglobin to methemoglobin, impairing oxygen transport.[1] This effect is often delayed; cyanosis (blue skin) may appear hours after exposure.[1]

  • Terminal Alkyne Reactivity (Physical): The ethynyl group (

    
    ) is acidic.[1] Contact with copper, silver, or mercury (often found in waste streams or older plumbing) can form metal acetylides, which are shock-sensitive explosives.[1]
    

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for functionalized anilines. The following matrix prescribes the required gear based on the "Barrier Failure Probability" of standard materials.

PPE CategoryStandard GearREQUIRED Specification Technical Rationale
Hand Protection Single Nitrile GlovesDouble Gloving Protocol 1. Inner: 4 mil Nitrile (Disposable)2.[1] Outer: 8 mil Nitrile or Laminate (Silver Shield®)Aromatic amines can permeate thin nitrile in <15 mins.[1] Double gloving creates a sacrificial layer and visual breach indicator.[1]
Respiratory Surgical MaskP100 / N95 Respirator (if outside hood)OR Fume Hood (Face velocity: 100 fpm)The solid is a fine powder.[1] Surgical masks do not filter chemical particulates.[1] Inhalation is the fastest route to systemic toxicity.[1]
Eye Protection Safety GlassesChemical Splash Goggles (Indirect Vent)Aniline vapors/dust absorb through the mucous membranes of the eye.[1] Glasses allow side-entry of airborne dust.[1]
Body Protection Lab Coat (Cotton)Tyvek® Lab Coat or Apron (over cotton)Cotton absorbs and holds toxic dust against the skin.[1] Non-woven synthetics (Tyvek) shed dust and prevent permeation.[1]
Footwear Closed-toe shoesChemical Resistant Overshoes (for spill cleanup)Leather absorbs aromatic amines irreversibly; contaminated leather shoes must be discarded, not cleaned.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)

Static electricity can disperse the powder, increasing inhalation risk.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.[1]

  • Solvent Dampening: If possible, pre-weigh the solvent in the receiving flask.[1] Add the solid directly to the solvent to immediately suppress dust generation.[1]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1] Dispose of the tissue as hazardous solid waste.[1]

Phase B: Reaction Setup

The terminal alkyne requires inert conditions to prevent oxidative homocoupling (Glaser coupling).

  • Atmosphere: Purge reaction vessels with Nitrogen or Argon.[1] Oxygen promotes side-reactions of the alkyne.[1]

  • Temperature Control: Avoid heating the neat solid >50°C. Exothermic decomposition of the ethynyl group can occur.[1] Always dissolve before heating.[1]

Phase C: Waste Disposal (The "No Metal" Rule)

Improper disposal is the highest physical safety risk.

  • Segregation: Dispose of as "Halogenated Organic Waste." [1][2]

  • CRITICAL PROHIBITION: Do NOT pour waste into containers holding heavy metals (Copper, Silver, Mercury) or strong bases.[1]

    • Reasoning: Base + Metal + Alkyne

      
       Metal Acetylide (Explosive).[1]
      
  • Labeling: clearly mark the waste tag with: "Contains Terminal Alkyne - Potential Acetylide Former."[1]

Visual Workflows

Diagram 1: PPE Decision Logic

This logic tree determines the necessary protection level based on the physical state of the compound.[1]

PPE_Decision_Tree Start Handling 4-Bromo-2-ethynylaniline State Physical State? Start->State Solid Solid / Powder State->Solid Dry Powder Solution Dissolved in Solvent State->Solution Liquid Phase Risk_Solid RISK: Inhalation & Dust Dispersion Solid->Risk_Solid Risk_Soln RISK: Skin Absorption & Splash Solution->Risk_Soln Action_Solid REQUIRED: 1. Fume Hood / Powder Enclosure 2. P100 Respirator (if open) 3. Anti-static tools Risk_Solid->Action_Solid Action_Soln REQUIRED: 1. Chemical Splash Goggles 2. Double Nitrile Gloves 3. Tyvek Sleeves/Apron Risk_Soln->Action_Soln

Caption: Decision matrix for PPE selection based on the physical state of the material. Note that dust presents the highest respiratory risk.[1]

Diagram 2: Emergency Response & Exposure Pathway

This workflow dictates the immediate actions if the "Barrier Failure" occurs.

Emergency_Response Exposure EXPOSURE EVENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Drench (15 min) 2. Discard Leather/Clothing 3. Monitor for Blue Skin Skin->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Ophthalmology Consult Eye->Action_Eye Action_Inhale 1. Fresh Air Immediately 2. Oxygen (if trained) 3. ER Transport Inhale->Action_Inhale Medical MEDICAL ALERT: Suspect Methemoglobinemia (Treat with Methylene Blue if cyanotic) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Emergency response workflow emphasizing the specific treatment for aniline poisoning (Methemoglobinemia).

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Bromo-2-ethynylaniline (Structure & Safety). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.